molecular formula C14H10ClFN2O3 B7575234 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid

3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid

Katalognummer B7575234
Molekulargewicht: 308.69 g/mol
InChI-Schlüssel: AGERQEUNZJYYBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid, commonly known as CPFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPFA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the production of prostaglandins.

Wirkmechanismus

CPFA exerts its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response by promoting vasodilation, edema, and pain. By inhibiting the activity of COX-2 enzymes, CPFA reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
CPFA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition, CPFA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. CPFA has also been shown to exhibit minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPFA is its ability to selectively inhibit the activity of COX-2 enzymes, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that play a key role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of CPFA is its relatively low potency compared to other 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid such as ibuprofen and aspirin.

Zukünftige Richtungen

There are several future directions for research on CPFA. One potential direction is to explore the potential applications of CPFA in the treatment of cancer. Several studies have shown that COX-2 enzymes play a key role in the development and progression of various types of cancer, and CPFA's ability to inhibit the activity of COX-2 enzymes makes it a promising candidate for further investigation. Another potential direction is to explore the potential applications of CPFA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. There is growing evidence that inflammation plays a key role in the development and progression of these diseases, and CPFA's ability to reduce inflammation makes it a promising candidate for further investigation. Finally, future research could focus on developing more potent analogs of CPFA with improved pharmacokinetic and pharmacodynamic properties.

Synthesemethoden

CPFA can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with isocyanate to form the final product, CPFA.

Wissenschaftliche Forschungsanwendungen

CPFA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. Several studies have shown that CPFA exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes, which are known to play a key role in the inflammatory response.

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)carbamoylamino]-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-9-2-4-10(5-3-9)17-14(21)18-12-7-8(13(19)20)1-6-11(12)16/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGERQEUNZJYYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.